(S)-(-)-DELTA-DECANOLACTONE
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59285-67-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(6S)-6-pentyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
GHBSPIPJMLAMEP-VIFPVBQESA-N |
SMILES |
CCCCCC1CCCC(=O)O1 |
Isomeric SMILES |
CCCCC[C@H]1CCCC(=O)O1 |
Canonical SMILES |
CCCCCC1CCCC(=O)O1 |
Purity |
95% min. |
Synonyms |
Delta - 6S - Decalactone |
Origin of Product |
United States |
Historical Context of Delta Decalactones in Scientific Inquiry
The scientific journey of delta-lactones is intrinsically linked to the study of flavors and natural products. Initially, these compounds were identified as key contributors to the characteristic aromas of various foods. Research into milk and dairy products, for instance, revealed the presence of delta-lactones as crucial components of their flavor profiles. wikipedia.org The desirable buttery flavor in milk fat has been attributed in part to the presence of δ-decalactone (δ-C10). wikipedia.org
Early investigations focused on isolating and identifying these volatile compounds from natural sources. As analytical techniques advanced, so did the understanding of the complexity of these flavor compounds. It became evident that delta-decalactones were not single entities but often existed as a mixture of stereoisomers, each with unique sensory characteristics. This realization marked a pivotal point in flavor chemistry, shifting the focus from mere identification to understanding the structure-activity relationships of these chiral molecules.
The Significance of Stereoisomerism in Biological Systems
Stereoisomerism, the phenomenon where molecules have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms, is a fundamental concept in biology. In the case of delta-decalactone (B1670226), the two enantiomers, (S)-(-) and (R)-(+), exhibit distinct biological and sensory properties. wikipedia.orgzeon.co.jp
The odor profiles of the two enantiomers are notably different. The (S)-enantiomer is described as having a nutty odor with a fruity undertone. wikipedia.org In contrast, the (R)-enantiomer is known to be a primary component of the warning scent of the North American porcupine (Erethizon dorsatum). wikipedia.org This stark difference in biological function underscores the high degree of specificity in receptor interactions within biological systems.
This stereospecificity is not limited to olfactory perception. Research has shown that the biological activities of lactones, including their roles as antimicrobial agents or insect pheromones, are often dependent on their stereochemistry. nih.gov For example, studies on the aphid Myzus persicae showed that while δ-decalactone as a racemate was inactive, the stereochemistry of related lactones was critical for their deterrent activity. nih.gov This highlights the importance of studying enantiomerically pure compounds to accurately elucidate their roles in chemical ecology and other biological processes.
Table 1: Properties of (S)-(-)-delta-Decanolactone
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₈O₂ |
| Molar Mass | 170.25 g/mol |
| Appearance | Colorless liquid |
| Odor | Nutty, fruity undertone wikipedia.org |
| Natural Occurrence | Found in various fruits and dairy products wikipedia.org |
Research Landscape and Emerging Areas for S Delta Decanolactone
Microbial Biosynthetic Pathways
Microbial pathways to δ-decalactones are complex, involving multiple enzymatic steps. These pathways begin either from simple carbon sources like sugars (de novo synthesis) or from the modification of long-chain fatty acids (biotransformation).
De novo biosynthesis of lactones is a relatively rare characteristic among microorganisms. researchgate.net It requires the organism to perform a sequence of metabolic processes: first, the synthesis of fatty acids from a basic substrate like glucose; second, the specific modification of these fatty acids to introduce a hydroxyl group; third, the shortening of the resulting hydroxy fatty acid via the β-oxidation pathway; and finally, the intramolecular cyclization (lactonization) of the appropriate hydroxy acid precursor to form the δ-lactone ring. researchgate.netmdpi.com
The yeast Sporidiobolus salmonicolor (formerly known as Sporobolomyces odorus) is a notable example of a microorganism capable of de novo biosynthesis of δ-decalactone. mdpi.com This yeast can synthesize a variety of lactones, including δ-decalactone, directly from simple sugars. mdpi.com
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is a critical factor in the efficiency of lactone production. In yeasts such as Yarrowia lipolytica, which is more commonly used for biotransformation but provides a good model for understanding metabolic control, the flux through the β-oxidation pathway is a key determinant of lactone yield. nih.govnih.gov Enzymes such as acyl-CoA oxidase control the rate of this pathway. nih.gov For de novo synthesis, the metabolic flux must be balanced between primary growth, fatty acid synthesis, and the subsequent conversion pathways to ensure the accumulation of the desired lactone product.
While the metabolic capability of S. salmonicolor to produce δ-decalactone de novo has been established, the specific genes encoding the key enzymes in this pathway have not been fully elucidated. mdpi.com Research has pointed to the enzymatic activities involved, rather than specific gene identification. For the production of δ-decalactone, studies suggest a pathway involving a 13-lipoxygenase-peroxidase system that acts on unsaturated fatty acids like linoleic acid, which the yeast synthesizes itself. mdpi.com This initial hydroxylation is followed by several cycles of β-oxidation to shorten the carbon chain to the ten-carbon precursor, which then lactonizes. mdpi.com However, despite the identification of these enzymatic steps, the corresponding genes in S. salmonicolor remain largely uncharacterized in published research. mdpi.com
Biotransformation is a more direct and widely studied method for producing δ-decalactones. This process uses microorganisms to convert an externally supplied precursor molecule, typically a long-chain fatty acid or hydroxy fatty acid, into the target lactone. acs.orgnih.gov
The general pathway for the biotransformation of fatty acids into δ-lactones involves two crucial steps: hydroxylation and β-oxidation. nih.govmdpi.com
Hydroxylation: The first and often rate-limiting step is the introduction of a hydroxyl (-OH) group into the fatty acid carbon chain. For δ-decalactone, the hydroxyl group must be placed at the C5 position of a decanoic acid backbone, which is typically derived from the hydroxylation of a longer fatty acid at an odd-numbered carbon position (e.g., C13 of an 18-carbon fatty acid). nih.gov This is accomplished by several classes of enzymes:
Hydratases: These enzymes catalyze the addition of water across a double bond in an unsaturated fatty acid. For instance, linoleate (B1235992) 13-hydratase can hydroxylate linoleic acid at the C13 position. nih.govnih.gov
Lipoxygenases: These enzymes catalyze the dioxygenation of polyunsaturated fatty acids. acs.orgnih.gov
Cytochrome P450 Monooxygenases (CYPs): These enzymes are capable of selective in-chain hydroxylation of saturated fatty acids. For example, specific CYPs can hydroxylate decanoic acid at the C5 position to form the direct precursor for δ-decalactone. acs.orgnih.gov
β-Oxidation: Following hydroxylation, the resulting hydroxy fatty acid enters the peroxisomal β-oxidation cycle. This is a catabolic process where the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA. nih.govmdpi.com For an 18-carbon hydroxy fatty acid like 13-hydroxy-octadecenoic acid, four cycles of β-oxidation are required to yield the 10-carbon intermediate, 5-hydroxydecanoic acid. mdpi.com
Lactonization: The resulting 5-hydroxydecanoic acid undergoes spontaneous intramolecular esterification (lactonization), particularly under acidic conditions, to form the stable six-membered ring of δ-decalactone. mdpi.com
Table 1: Key Enzyme Classes in δ-Decalactone Biosynthesis
| Enzyme Class | Function | Precursor(s) | Product(s) |
|---|---|---|---|
| Hydratase | Adds water to a double bond | Unsaturated fatty acids (e.g., Linoleic acid) | Hydroxy fatty acids |
| Lipoxygenase | Dioxygenation of fatty acids | Polyunsaturated fatty acids | Hydroperoxy fatty acids |
| Cytochrome P450 | In-chain hydroxylation | Saturated/Unsaturated fatty acids | Hydroxy fatty acids |
| Acyl-CoA Oxidase | First step of β-oxidation | Fatty acyl-CoA | 2-trans-Enoyl-CoA |
Linoleic acid and oleic acid, both abundant and relatively inexpensive C18 unsaturated fatty acids, are common precursors for the biotechnological production of lactones.
The conversion of linoleic acid (C18:2) to δ-decalactone is a well-documented process. mdpi.comnih.govdtu.dk
A key intermediate is 13-hydroxy-9(Z)-octadecenoic acid, which is formed by the action of a linoleate 13-hydratase enzyme, often sourced from bacteria like Lactobacillus acidophilus. nih.govresearchgate.net
This hydroxy fatty acid is then supplied to a yeast, commonly Yarrowia lipolytica, which performs the necessary four cycles of β-oxidation to shorten the chain to 5-hydroxydecanoic acid. nih.govresearchgate.net
Subsequent lactonization yields δ-decalactone. nih.gov One-pot reaction systems combining the hydratase enzyme and whole Y. lipolytica cells have successfully produced δ-decalactone directly from linoleic acid, achieving productivities of 106 mg L⁻¹ h⁻¹. nih.govresearchgate.net
Oleic acid (C18:1) is more frequently reported as a precursor for γ-lactones, such as γ-dodecalactone. mdpi.comresearchgate.net The typical hydration of oleic acid by oleate (B1233923) hydratases occurs at the C10 position, leading to 10-hydroxystearic acid. mdpi.com Subsequent β-oxidation results in 4-hydroxy-dodecanoic acid, the precursor to γ-dodecalactone. However, engineered yeast strains, such as Yarrowia lipolytica, have been developed that can produce δ-decalactone from fatty acid feedstocks, demonstrating the potential to channel metabolic intermediates toward different lactone products. dtu.dknih.gov
Table 2: Biotransformation of Linoleic Acid to δ-Decalactone
| Step | Process | Key Enzyme/Condition | Precursor | Intermediate/Product |
|---|---|---|---|---|
| 1 | Hydroxylation | Linoleate 13-hydratase | Linoleic acid | 13-hydroxy-9(Z)-octadecenoic acid |
| 2 | β-Oxidation (4 cycles) | Acyl-CoA oxidase, etc. | 13-hydroxy-9(Z)-octadecenoic acid | 5-hydroxydecanoic acid |
| 3 | Lactonization | Acidic pH | 5-hydroxydecanoic acid | δ-Decalactone |
Biotransformation of Precursor Molecules
Fatty Acid Metabolism and Hydroxylation Pathways
Role of Hydroxy Fatty Acids as Intermediates
Hydroxy fatty acids are the crucial precursors for the biosynthesis of δ-lactones. The general mechanism involves the shortening of a longer-chain hydroxy fatty acid via the β-oxidation pathway until the hydroxyl group is in the appropriate position (carbon 5) for the formation of the six-membered δ-lactone ring. mdpi.comsemanticscholar.org This process concludes with spontaneous or enzyme-assisted intramolecular esterification (lactonization). manchester.ac.ukmdpi.com
The specific precursor required for δ-decalactone is 5-hydroxydecanoic acid. manchester.ac.ukwikipedia.org The stereochemistry of the final lactone is dependent on the configuration of this hydroxy acid precursor. For the synthesis of (S)-δ-decalactone, (S)-5-hydroxydecanoic acid is the necessary intermediate. manchester.ac.uk
Several naturally occurring hydroxy fatty acids can serve as starting materials for this process. For example, (13S)-coriolic acid, found in Monnina emarginata seed oil, can be degraded through β-oxidation to produce (S)-δ-decalactone. mdpi.com Similarly, other research has demonstrated that the biotransformation of oleic acid can lead to the formation of γ-decalactone and γ-dodecalactone, highlighting the principle of using common fatty acids to produce various lactones through microbial pathways. semanticscholar.org In beef, the formation of various lactones is linked to the enzymatic oxidation of free linoleic acid, which produces hydroxy fatty acid intermediates that are further processed. nih.gov
A chemo-enzymatic approach has been developed that starts with the direct C-H activation of decanoic acid. A cytochrome P450 monooxygenase was identified that performs a highly regio- and enantio-selective hydroxylation at the C5 position to yield (S)-5-hydroxydecanoic acid, which is then lactonized to (S)-δ-decalactone. manchester.ac.uk
Enzymatic Activities in Lactone Formation
A cascade of enzymatic activities is responsible for converting fatty acids into the final lactone product. These enzymes perform initial oxygenation, chain shortening, and final modification steps.
Lipoxygenases (LOXs) are dioxygenase enzymes that play a critical role in the initial step of lactone biosynthesis from polyunsaturated fatty acids by catalyzing the formation of hydroperoxides. mdpi.comnih.gov For instance, the biosynthesis of δ-decalactone from linoleic acid in the yeast Sporidiobolus salmonicolor utilizes a 13-lipoxygenase-peroxidase pathway. mdpi.com This initial hydroperoxidation is essential as it introduces the oxygen atom that will become the hydroxyl group in the subsequent hydroxy fatty acid intermediate. mdpi.com In plants, LOXs are known to catalyze the oxygenation of polyunsaturated fatty acids, initiating pathways that lead to various compounds, including jasmonic acid. researchgate.net This highlights the fundamental role of LOXs in fatty acid metabolism across different organisms. nih.gov
Once a hydroxy fatty acid is formed, it enters the β-oxidation pathway to be shortened to the correct chain length for lactonization. semanticscholar.org This pathway is a cyclic process involving four key enzymatic reactions that sequentially remove two-carbon units (as acetyl-CoA) from the fatty acid chain. mdpi.comnih.gov In yeasts such as Yarrowia lipolytica, this process occurs in peroxisomes, which can allow for the accumulation of β-oxidation intermediates, a favorable condition for lactone production. mdpi.comnih.gov
The production of δ-decalactone from linoleic acid requires an initial hydration step, catalyzed by a hydratase, to form a hydroxy fatty acid, which is then processed by β-oxidation. researchgate.net For example, linoleate 13-hydratase can convert linoleic acid to 13-hydroxy-9(Z)-octadecenoic acid, which is then degraded by the β-oxidation machinery of Yarrowia lipolytica to yield δ-decalactone. researchgate.net
Table 1: Key Enzymes of the Peroxisomal β-Oxidation Pathway
| Enzyme | Abbreviation | Function |
| Acyl-CoA Oxidase | Aox | Catalyzes the first oxidation step, introducing a double bond. |
| Enoyl-CoA Hydratase | Ahy | Hydrates the double bond to form a hydroxyl group. Part of a multifunctional enzyme. nih.gov |
| 3-Hydroxyacyl-CoA Dehydrogenase | Hdh | Oxidizes the hydroxyl group to a keto group. Part of a multifunctional enzyme. nih.gov |
| 3-Ketoacyl-CoA Thiolase | Thi | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. nih.gov |
This cycle repeats until the C10 intermediate, 5-hydroxydecanoic acid, is formed, which then cyclizes to δ-decalactone. mdpi.comresearchgate.net
An alternative, chemo-enzymatic route to δ-decalactone involves the oxidation of a corresponding diol, specifically decane-1,5-diol. plos.orgresearchgate.net Alcohol dehydrogenases (ADHs) are the key enzymes in this biotransformation. The process involves the oxidation of the primary alcohol group of the diol to an aldehyde, which then exists in equilibrium with its cyclic hemiacetal form. A second oxidation step, also catalyzed by the ADH, converts the hemiacetal to the final δ-lactone. nih.gov
Horse liver alcohol dehydrogenase (HLADH) has been shown to be a particularly effective biocatalyst for the oxidative lactonization of 1,5-diols to produce δ-lactones. plos.orgacs.org While other ADHs have been tested, many are poor catalysts for the formation of the six-membered δ-lactone ring compared to their effectiveness in forming five-membered γ-lactones. plos.org
Table 2: Efficacy of Different Alcohol Dehydrogenases in the Oxidation of Decane-1,5-diol to δ-Decalactone
| Enzyme Source | Efficacy | Enantiomeric Excess (ee) of (+)-(R)-δ-decalactone | Reference |
| Horse Liver (HLADH) | Effective | 30-50% | plos.org |
| Recombinant E. coli (HLADH) | Effective | 56% | plos.org |
| Other tested ADHs | Poor or Inadequate | N/A | plos.org |
This method highlights the versatility of ADHs in synthesizing lactones from non-fatty acid precursors. nih.govresearchgate.net
Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, provide another important biotechnological route to saturated lactones. nih.gov These enzymes catalyze the stereoselective reduction of a carbon-carbon double bond in α,β-unsaturated carbonyl compounds, including unsaturated lactones. nih.govnih.gov
A significant industrial pathway for producing δ-decalactone involves the hydrogenation of massoia lactone (also known as 2-decen-5-olide), which is naturally sourced from the bark of the Cryptocarya massoia tree. nih.govgoogle.com This reduction can be achieved using whole-cell biotransformations with yeasts like Saccharomyces cerevisiae or with isolated ene-reductases. google.com
Research has identified specific enzymes, such as OYE3, as highly efficient biocatalysts for this transformation. nih.gov In one study, using OYE3 in a continuous-flow reactor resulted in over 99% conversion of massoia lactone into enantiomerically pure (R)-(+)-δ-decalactone. nih.gov While this specific research focused on the (R)-enantiomer, the principle demonstrates the power of ene-reductases in producing specific stereoisomers of saturated lactones from unsaturated precursors. rsc.org
Biosynthesis in Higher Organisms
While microbial biosynthesis is extensively studied for industrial production, δ-decalactone is also found naturally in higher organisms, where it contributes to the flavor and aroma of various products. It is a natural trace component of many fruits and milk products. wikipedia.orgwikipedia.org
In beef, the characteristic sweet, creamy aroma is partly due to the presence of various lactones, including δ-tetradecalactone and δ-hexadecalactone. nih.gov The proposed formation pathway involves the enzymatic oxidation of free fatty acids like linoleic acid by enzymes such as lipoxygenases. This creates hydroxy fatty acid intermediates (e.g., 9S-HODE and 13S-HODE), which are subsequently degraded through pathways analogous to β-oxidation to form the hydroxy acid precursors that cyclize into lactones. nih.gov
The specific enantiomers can also have distinct biological roles. For instance, the (R)-enantiomer of δ-decalactone is a key component of the defensive warning odor of the North American porcupine. wikipedia.org
Evidence in Plant Metabolism
While the biosynthesis of lactones in plants is a field of ongoing research, evidence points to the significant role of fatty acid metabolism. nih.gov In mango (Mangifera indica), for instance, δ-decalactone is an important aroma volatile. nih.govnih.gov Studies have implicated specific genes in its formation. The transient overexpression of the 9-lipoxygenase (Mi9LOX) gene in mango fruit led to a significant increase in the concentration of δ-decalactone, suggesting its involvement in the biosynthetic pathway. nih.gov This pathway likely begins with linoleic or linolenic acids, which are substrates for the Mi9LOX enzyme. nih.gov
Table 1: Evidence of this compound or related Delta-Decalactones in Plant Metabolism
| Plant Species | Compound Identified | Key Research Finding |
| Mangifera indica (Mango) | delta-Decalactone | Overexpression of the 9-lipoxygenase (Mi9LOX) gene resulted in a significant increase in δ-decalactone concentration. nih.gov |
Occurrence in Animal Secretions
This compound and its related isomers are found in the chemical communication systems of a diverse range of animals, where they often function as semiochemicals or components of defensive secretions. plos.orgresearchgate.net For example, (+)-(R)-δ-decalactone is a known component of the warning odor emitted by the North American porcupine (Erethizon dorsatum). plos.orgpherobase.comnih.gov The compound has also been identified in the venom-producing mandibular glands of the ponerine ant Pachycondyla apicalis. plos.org
In mammals, delta-decalactone plays a role in signaling. It is one of the key compounds identified in the urine of the male maned wolf (Chrysocyon brachyurus) that differs significantly between sexes, suggesting a function in reproductive communication. nih.govresearchgate.net In insects, it has been identified as a component of the male hairpencil pheromone in the noctuid moth Heliothis virescens, where its presence may signal male quality derived from their diet. nih.gov The fruit-piercing moth, Oraesia excavata, also responds to delta-decalactone as part of its attraction to fruit odors. pherobase.com
Table 2: Occurrence of this compound or related Delta-Decalactones in Animal Secretions
| Animal Species | Secretion Source | Function/Significance |
| Erethizon dorsatum (North American porcupine) | Quill warning odor | Component of warning secretion. plos.orgnih.gov |
| Pachycondyla apicalis (Ponerine ant) | Mandibular gland venom | Identified as a venom component. plos.org |
| Chrysocyon brachyurus (Maned wolf) | Urine | Important compound for sex classification, suggesting a role in chemical signaling. nih.govresearchgate.net |
| Heliothis virescens (Noctuid moth) | Male hairpencils | Pheromone component that may signal male quality. nih.gov |
| Oraesia excavata (Fruit-piercing moth) | Semiochemical | Component of attractive fruit odors. pherobase.com |
| Capra hircus (Feral goat) | Lure/Attractant | Shown to attract female goats in trials. researchgate.net |
| Panthera tigris (Bengal tiger) | Marking fluid | Identified as a primary odor compound in male marking fluid. nih.gov |
Compound Index
Conventional Chemical Synthesis Routes
Conventional chemical methods provide several pathways to synthesize delta-decanolactone, often starting from readily available precursors.
The Baeyer–Villiger oxidation is a well-established method for converting ketones into esters or lactones. wikipedia.orgorganic-chemistry.orgnih.govchemistrysteps.comrsc.org In the synthesis of delta-decanolactone, this reaction typically involves the oxidation of a cyclic ketone precursor. wikipedia.org A common precursor is 2-pentylcyclopentanone (B1204629). google.comgoogle.com The synthesis of this precursor often starts with the aldol (B89426) condensation of cyclopentanone (B42830) and n-valeraldehyde, followed by dehydration and hydrogenation. google.comasianpubs.orgresearchgate.net
The Baeyer-Villiger oxidation of 2-pentylcyclopentanone then yields delta-decanolactone. asianpubs.orgresearchgate.net Various oxidizing agents can be employed, including peracids like peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), as well as hydrogen peroxide in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orgchemistrysteps.comasianpubs.org The reaction proceeds via the insertion of an oxygen atom between the carbonyl group and the adjacent carbon atom. chemistrysteps.com One of the challenges with this method is controlling the regioselectivity of the oxygen insertion, as a reverse insertion can lead to the formation of an isomeric lactone byproduct that is difficult to separate. asianpubs.org
Starting with an enantiomerically enriched precursor allows for the synthesis of the corresponding enantiomerically enriched δ-decalactone, as the rearrangement occurs with retention of the configuration at the migrating asymmetric carbon atom. researchgate.netresearchgate.net
Table 1: Selected Yields in the Synthesis of δ-Decalactone via Baeyer-Villiger Oxidation
| Precursor | Oxidizing Agent/Catalyst | Yield (%) | Reference |
| 2-Pentylcyclopentanone | Hydrogen Peroxide / Acid Accelerator | 61.2 | asianpubs.org |
| 2-Pentylcyclopentanone | Not specified | 80-96 | google.com |
This table presents selected reported yields for the Baeyer-Villiger oxidation step in the synthesis of δ-decalactone.
Another significant route to delta-decanolactone involves the hydrogenation of 6-amyl-α-pyrone (also known as 6-pentyl-α-pyrone). researchgate.netsmolecule.comwikipedia.org This precursor can be derived from biomass through fermentation processes, making this a potentially green synthesis route. researchgate.net The hydrogenation reaction targets the double bonds within the α-pyrone ring. researchgate.net
Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with formic acid as an in-situ hydrogen source has been shown to be effective. researchgate.netresearchgate.net This method can achieve high conversion rates of the α-pyrone precursor and good yields of delta-decanolactone under relatively mild conditions. researchgate.net The reaction temperature is a critical parameter, with significantly lower yields observed at reduced temperatures. researchgate.net
Table 2: Catalytic Transfer Hydrogenation of 6-Amyl-α-Pyrone
| Catalyst | Hydrogen Source | Temperature | Conversion (%) | Max. Yield of DDL (%) | Reference |
| Pd/C | Formic Acid | 433 K | ~99 | 79 | researchgate.net |
| Pd/C | Formic Acid | 383 K | - | 2 | researchgate.net |
This table summarizes the results of the catalytic transfer hydrogenation of 6-amyl-α-pyrone to δ-decalactone (DDL) under different temperature conditions.
The synthesis of delta-decanolactone can also be achieved through the intramolecular cyclization (lactonization) of δ-hydroxy acids, specifically 5-hydroxydecanoic acid. google.commdpi.comgoogle.com This approach involves first obtaining the corresponding hydroxy acid, which can then be induced to form the lactone ring. The lactonization is often promoted by acidic conditions. researchgate.net
One method to produce the precursor δ-hydroxy acid is through the microbial fermentation of specific hydroxy fatty acids. For example, 11-hydroxypalmitic acid can be converted to 5-hydroxydecanoic acid by microorganisms, which then lactonizes to delta-decanolactone. googleapis.comgoogle.comgoogle.com
Enantioselective Synthesis Methodologies
Achieving high enantiomeric purity is crucial for fragrance applications, as the different enantiomers of delta-decanolactone possess distinct aromas. wikipedia.org Enantioselective synthesis methods are therefore of significant interest.
Chemo-enzymatic strategies combine the advantages of chemical synthesis with the high stereoselectivity of enzymatic reactions. These methods often employ enzymes to create a chiral center with a specific configuration, which is then carried through subsequent chemical steps.
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones, or the reverse reduction reaction, often with high enantioselectivity. researchgate.net Horse liver alcohol dehydrogenase (HLADH) has been specifically investigated for the synthesis of chiral lactones. plos.orgnih.govresearchgate.net
In one chemo-enzymatic approach, a racemic primary-secondary diol, decane-1,5-diol, is subjected to enzymatic oxidation catalyzed by HLADH. plos.orgnih.gov The enzyme selectively oxidizes one enantiomer of the diol, leading to the formation of an enantiomerically enriched lactone. plos.orgnih.gov For instance, HLADH-catalyzed oxidation can produce (+)-(R)-δ-decalactone. plos.orgnih.gov The unreacted (S)-enantiomer of the diol can then be chemically oxidized to yield (-)-(S)-δ-decalactone. plos.org
Another chemo-enzymatic route involves the regioselective and enantioselective hydroxylation of decanoic acid using a cytochrome P450 monooxygenase. This enzymatic step can produce (S)-5-hydroxydecanoic acid, which subsequently undergoes acid-catalyzed lactonization to yield (S)-δ-decalactone with high enantiomeric excess. researchgate.netnih.govmanchester.ac.uk
Table 3: Enantioselective Synthesis of δ-Decalactone using HLADH
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |
| Racemic decane-1,5-diol | HLADH | (+)-(R)-δ-decalactone | 30-56% | plos.orgnih.gov |
| Unreacted hemiacetals from HLADH oxidation | Chemical Oxidation (PDC) | (-)-(S)-δ-decalactone | 32-58% | plos.org |
This table illustrates the enantiomeric excess achieved in the chemo-enzymatic synthesis of δ-decalactone enantiomers using Horse Liver Alcohol Dehydrogenase (HLADH) and subsequent chemical oxidation.
Chemo-Enzymatic Approaches for Stereocontrol
Role of Hemiacetals in Enantioselectivity
The enantioselective synthesis of (S)-(-)-δ-decanolactone can be achieved through enzymatic oxidation where hemiacetals play a crucial role as intermediates. In the oxidation of decane-1,5-diol, for instance, the reaction proceeds through a two-step oxidation process. plos.org Initially, the primary-secondary diol is oxidized to the corresponding hydroxyaldehyde. This intermediate then exists in equilibrium with its cyclic hemiacetal forms. plos.org
Biocatalytic Reduction of Unsaturated Lactones
Ene-reductase Selection and Optimization
The biocatalytic reduction of α,β-unsaturated lactones presents a powerful and green alternative to traditional chemical methods for the synthesis of saturated lactones like δ-decanolactone. researchgate.net This transformation is catalyzed by ene-reductases (EREDs), a class of enzymes belonging to the Old Yellow Enzyme (OYE) family, which typically utilize a flavin mononucleotide (FMN) cofactor. nih.gov The selection of an appropriate ene-reductase is critical for achieving high conversion and enantioselectivity.
A screening of various microorganisms can reveal novel EREDs with desired activities. For instance, a screen of 28 fungal strains identified several with activity towards α,β-unsaturated ketones, aldehydes, and nitro compounds, demonstrating the diversity of these biocatalysts. nih.gov In the context of producing (R)-(+)-δ-decalactone, a study involving 13 different ene-reductases identified OYE3 as the most efficient biocatalyst for the reduction of the C=C double bond in massoia lactone. nih.govresearchgate.netresearchgate.net Optimization of the biocatalytic process can involve using the enzyme in various forms, such as a purified enzyme, cell lysate, or whole cells, each with its own advantages regarding activity, stability, and cost. nih.govresearchgate.net
| Enzyme Family | Example Enzyme | Substrate | Product | Key Finding |
| Old Yellow Enzyme (OYE) | OYE3 | Massoia lactone | (R)-(+)-δ-Decalactone | Identified as the most efficient among 13 tested ene-reductases for this transformation. nih.govresearchgate.netresearchgate.net |
| FAD-dependent oxidoreductase | Enoate Reductases (EnoR) | α,β-unsaturated compounds | Saturated compounds | Oxygen-sensitive enzymes containing a [4Fe-4S] cluster, offering alternative reactivity. nih.gov |
Continuous-Flow Reactor Systems in Biotransformation
Continuous-flow reactor systems offer significant advantages for the industrial application of biocatalytic processes, including intensified production, easier automation, and improved process control. In the biotransformation of massoia lactone to δ-decalactone, a continuous-flow reactor-membrane filtration system has been successfully implemented. nih.gov
This system utilized the cell lysate of Escherichia coli expressing the OYE3 ene-reductase, combined with a cofactor regeneration system. nih.govresearchgate.net The membrane served to retain the biocatalyst while allowing the product to pass through, enabling continuous operation. researchgate.net Under optimized conditions (flow rate of 0.1 mL/min, substrate concentration of 10 mM, pH 7, and 24 °C), this continuous-flow system achieved a bioconversion of massoia lactone greater than 99%. nih.govresearchgate.netresearchgate.net In a batch mode using immobilized cells, complete conversion was achieved in just 30 minutes, highlighting the efficiency of the selected biocatalyst. nih.govresearchgate.netresearchgate.net The use of a packed-bed flow bioreactor with immobilized cells is another strategy that can enhance the stability and reusability of the biocatalyst in a continuous process. nih.govresearchgate.net
Optical Resolution Techniques for Racemic Mixtures
Optical resolution is a crucial technique for separating enantiomers from a racemic mixture when direct asymmetric synthesis is not employed. libretexts.org For δ-decalactone, several methods have been investigated. One common approach is the formation of diastereomers through reaction with a chiral resolving agent. researchgate.netpsu.edu
For instance, racemic δ-lactones can be reacted with an optically active amine, such as (R)-(+)-1-(1-naphthyl)ethylamine or (S)-(-)-1-phenylethylamine, to form diastereomeric hydroxycarboxylic acid amides. researchgate.netgoogle.com These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. researchgate.netpsu.edu After separation, the desired enantiomer of the amide is hydrolyzed and subjected to a ring-closing reaction, often in the presence of an acid, to yield the optically pure δ-lactone. google.com The resolving agent can then be recovered. researchgate.net Another strategy involves chromatographic separation on a chiral stationary phase, which can resolve racemates into their individual enantiomers. researchgate.net
| Resolution Method | Resolving Agent/Stationary Phase | Principle | Application |
| Diastereomeric Salt Formation | Optically active amines (e.g., phenylethylamine) | Formation of diastereomeric amides with different physical properties. psu.edugoogle.com | Separation of racemic δ-nonalactone and δ-decalactone. google.com |
| Fractional Crystallization | N/A | Separation of diastereomers based on differences in solubility. researchgate.net | Isolation of individual diastereomeric amides of δ-lactones. researchgate.net |
| Chiral Chromatography | Optically active adsorbents (e.g., microcrystalline triacetylcellulose) | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | General method for resolving a number of racemates. researchgate.net |
Process Optimization for Biotechnological Production
The biotechnological production of δ-decalactone is a promising alternative to chemical synthesis, offering the potential for natural and sustainable processes. researchgate.net Process optimization is key to achieving economically viable production yields.
Substrate Utilization and Conversion Efficiency
Efficient substrate utilization and high conversion rates are paramount for the economic feasibility of biotechnological lactone production. The choice of substrate is a critical factor. While hydroxy fatty acids are direct precursors, their availability can be limited. nih.gov A significant advancement is the use of more abundant non-hydroxylated fatty acids, which are converted to hydroxy fatty acids by microbial hydratases. nih.gov For instance, grapeseed oil, rich in linoleic acid, has been used as a substrate for the production of δ-lactones by various lactic acid bacteria. nih.gov
The conversion of decanoic acid to (S)-δ-decalactone has been demonstrated using a cytochrome P450 monooxygenase from Tepidiphilus thermophilus (CYP116B46). This enzyme exhibits high regioselectivity (99%) for C5 hydroxylation, leading to (S)-5-hydroxydecanoic acid, which then lactonizes to (S)-δ-decalactone with an enantiomeric excess greater than 90%. researchgate.net In another approach, the bioconversion of 2-decen-5-olide, found in Massoia extract, to δ-decalactone has been achieved with high conversion rates using specific bacterial strains. google.com This process can yield δ-decalactone concentrations up to 13 g/L with volumetric productivities reaching 1 g/L·h. google.com The use of the substrate in the form of its hydroxy acid salt, obtained by opening the lactone ring with a base, can also be an effective strategy for the bioconversion. google.com
| Microorganism/Enzyme | Substrate | Product | Key Optimization Finding |
| Tepidiphilus thermophilus (CYP116B46) | Decanoic acid | (S)-δ-Decalactone | High regioselectivity (99%) and enantioselectivity (>90% ee) in C5 hydroxylation. researchgate.net |
| Lactic acid bacteria (e.g., Lentilactobacillus parafarraginis) | Grapeseed oil (Linoleic acid) | δ-Lactones | Use of abundant vegetable oils as substrates for natural flavor production. nih.gov |
| Specific bacterial strains | 2-Decen-5-olide | δ-Decalactone | High substrate concentrations can be used, leading to product concentrations up to 13 g/L. google.com |
| Yarrowia lipolytica | Castor oil (Ricinoleic acid) | γ-Decalactone | Established process with titers between 5-10 g/L, serves as a model for other lactone productions. mdpi.com |
Reactor Design and Fermentation Conditions
The biotechnological production of δ-decalactone, particularly the (S)-enantiomer, is heavily influenced by reactor design and the precise control of fermentation parameters. These factors are critical for optimizing yield, productivity, and the metabolic activity of the chosen microorganism.
Continuous stirred-tank reactors (CSTRs) and oscillatory flow reactors (OFRs) are among the designs utilized in these bioprocesses. researchgate.netuminho.pt CSTRs are common, with one study achieving a high productivity of 200 mg/L/h for γ-decalactone within 10 hours at a constant agitation of 200 rpm and an aeration rate of 2 vvm. researchgate.net Novel designs like oscillatory flow reactors (OFRs) have also been explored. uminho.pt An OFR, which promotes efficient mixing through fluid oscillation, can be operated in batch or continuous modes and its design principles can be scaled up from laboratory screening to larger production. uminho.pt
The choice of microorganism is fundamental, with various yeast species from the genera Candida, Pichia, Sporobolomyces, Rhodotorula, and notably Yarrowia lipolytica being employed for their ability to convert substrates like ricinoleic acid into lactones. modern-journals.comcore.ac.uk Yarrowia lipolytica is particularly well-suited due to its tolerance for hydrophobic substrates. uminho.ptmodern-journals.com Bacteria have also been shown to possess a significant capability to reduce massoia lactone to δ-decalactone. google.com
Fermentation conditions must be meticulously controlled to maximize product formation. Key parameters include pH, temperature, aeration, and substrate feeding strategy. Optimal pH levels are generally maintained between 4.8 and 6.5. justia.comgoogle.com The ideal temperature range for cultivation is typically between 28°C and 33°C. google.comjustia.comgoogle.com Aeration is crucial, as the biotransformation pathways, such as β-oxidation, are oxygen-dependent. modern-journals.comcore.ac.uk Aeration rates are often set around 1:0.5 volume of air per volume of medium per minute (vvm). justia.com
Fed-batch fermentation is a frequently used strategy to avoid substrate inhibition and degradation of the produced lactone by the yeast cells once the primary carbon source is depleted. modern-journals.comcore.ac.uk This involves the initial inoculation into a growth medium, followed by the intermittent or continuous feeding of the precursor substrate and additional nutrients. For instance, in the production of δ-decalactone from Massoia oil using Saccharomyces pastorianus, the substrate was added during the early logarithmic growth phase, with subsequent additions of glucose every 12 hours to sustain metabolic activity over a 72-hour period. justia.com
Table 1: Optimized Fermentation Parameters for δ-Decalactone Production
| Parameter | Condition | Microorganism Example | Substrate Example | Source(s) |
|---|---|---|---|---|
| Reactor Type | Continuous Stirred-Tank Reactor (CSTR) | Yarrowia lipolytica | Ricinoleic acid | researchgate.net |
| pH | 4.8 - 6.5 | Saccharomyces pastorianus | Massoia oil | justia.comgoogle.com |
| Temperature | 28°C - 33°C | Saccharomyces cerevisiae, Bacteria | 11-hydroxy palmitic acid, Massoia lactone | google.comgoogle.comgoogle.com |
| Aeration | ~0.5 - 2.0 vvm | Saccharomyces pastorianus | Massoia oil | researchgate.netjustia.com |
| Agitation | 150 - 250 rpm | Saccharomyces cerevisiae, S. pastorianus | 11-hydroxy palmitic acid, Massoia oil | justia.comgoogle.com |
| Feeding Strategy | Fed-batch (intermittent glucose feeding) | Saccharomyces pastorianus | Massoia oil | justia.com |
Downstream Processing and Isolation of Enantiomers
Following fermentation, a multi-step downstream process is required to recover and purify (S)-(-)-δ-decanolactone from the complex fermentation broth. This typically involves cell separation, extraction of the lactone, solvent recovery, and final purification. google.com
The initial step is the separation of microbial cells and other solids from the liquid broth, which can be accomplished by methods such as centrifugation or microfiltration. google.comgoogle.com The clarified broth then undergoes extraction to isolate the δ-decalactone. Liquid-liquid extraction using a water-immiscible organic solvent is a common technique. researchgate.netgoogle.com Butyl acetate (B1210297) has been effectively used as an extraction solvent, often in a 1:1 volume ratio with the fermentation broth. justia.com The mixture is agitated at a controlled temperature (e.g., 30-40°C) for 1-2 hours to ensure efficient transfer of the lactone into the organic phase. justia.com After phase separation, the organic layer, containing the lactones, is collected.
The solvent is then recovered from the organic phase, typically through atmospheric distillation, which can achieve high efficiency (e.g., 95% recovery of butyl acetate). The final purification of the crude lactone is achieved through methods like distillation or rectification. google.com Rectification in a packed column with a high number of theoretical plates (15-20) can yield δ-decalactone with a purity of 98.5% or higher. Thin-film distillation is another method used for purification, capable of achieving purities up to 99.2%.
The isolation of specific enantiomers, such as (S)-(-)-δ-decanolactone, from a racemic or mixed-enantiomer mixture produced during fermentation presents a significant challenge due to their identical physical properties. ucl.ac.uk One classical method for resolving enantiomers is through the formation of diastereomers. ucl.ac.uk This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by techniques like crystallization. ucl.ac.uk While much of the literature focuses on producing δ-decalactone without specifying the enantiomer, some processes are designed to yield specific optical isomers. For example, a two-phase fermentation process has been developed to produce (+) delta-decalactone with a high enantiomeric excess of 95.6%. google.com The precise separation and analysis of enantiomers are critical for applications where the biological activity or sensory profile of a single enantiomer is desired. ucl.ac.uknih.gov
Table 2: Downstream Processing Steps for δ-Decalactone Purification
| Step | Method | Conditions / Reagents | Result / Efficiency | Source(s) |
|---|---|---|---|---|
| Cell Separation | Centrifugation / Decantation | - | Separation of oily layer containing product | google.com |
| Extraction | Liquid-liquid extraction | Butyl acetate (1:1 v/v), 30-40°C, 1-2 hours | Organic phase contains 85-92% of lactones | justia.com |
| Solvent Recovery | Atmospheric Distillation | 80-100°C | 95% solvent recovery efficiency | |
| Final Purification | Rectification / Distillation | Packed column (15-20 theoretical plates) | Purity of 98.5% | google.com |
| Enantiomer Isolation | Diastereomer Crystallization | Chiral resolving agents | Separation of individual enantiomers | ucl.ac.uk |
Biological Activities and Mechanistic Studies of S Delta Decanolactone
Chemosensory Roles and Mechanisms
(S)-(-)-delta-Decanolactone is a naturally occurring chiral molecule that plays a significant role in the chemical signaling and sensory perception of a wide range of organisms, from insects to mammals. Its biological activities are deeply rooted in its chemosensory properties, influencing aroma and flavor profiles in food and mediating chemical communication in the invertebrate world.
This compound is a well-documented contributor to the aroma and flavor of various foods and beverages. researchgate.net It is recognized for its creamy, coconut-like, and fruity notes, which enhance the sensory qualities of products such as dairy items, baked goods, and confectioneries. mdpi.comresearchgate.net This lactone is naturally present in many fruits and dairy products, contributing to their characteristic sensory profiles. researchgate.netwikipedia.org In dairy products, δ-lactones, including delta-decanolactone, are particularly important for imparting milky and creamy flavor notes. nih.gov The desirable aroma of butter in fried and baked goods has been partially attributed to the presence of δ-decalactone. nih.gov
The chirality of delta-decanolactone plays a crucial role in its olfactory perception, with its enantiomers often possessing distinctly different aroma characteristics. The (S)-enantiomer, the focus of this article, is generally associated with pleasant sensory notes. In contrast, the (R)-enantiomer can have a markedly different and sometimes unpleasant odor.
The distinct olfactory profiles of the delta-decanolactone enantiomers are not limited to tea. General sensory data indicates that the (S)-enantiomer has a sweet, cream-like scent, while the (R)-enantiomer is known for its unpleasant odor, which is a primary component of the warning stench of the North American porcupine. researchgate.netwikipedia.org
Table 1: Olfactory Profile of delta-Decanolactone Enantiomers
| Enantiomer | Reported Aroma/Odor Characteristics |
| This compound | Sweet, creamy, nutty, with fruity undertones. researchgate.netwikipedia.org Contributes to the characteristic aroma of Longjing tea. nih.govscispace.com |
| (R)-(+)-delta-Decanolactone | Unpleasant odor; a key component of the North American porcupine's warning scent. researchgate.netwikipedia.org |
In the invertebrate world, this compound and related lactones function as semiochemicals, which are chemicals that mediate interactions between organisms. mdpi.com These compounds can act as pheromones, influencing the behavior of individuals of the same species, or as allelochemicals, affecting other species. nih.gov
Lactones are a class of compounds known to be involved in the chemical communication of insects, often as pheromones. researchgate.netmdpi.com While research on the specific pheromonal activity of this compound is ongoing, there is evidence of its role as a semiochemical in certain invertebrate species.
For example, delta-decanolactone has been identified in the venom-producing mandibular glands of the ponerine ant, Pachycondyla apicalis, suggesting a role in its chemical communication system, potentially as an alarm or defense compound. mdpi.com In a broader context, other decalactone isomers have been confirmed as pheromones in various beetle species. For instance, (R)-(+)-γ-decalactone is a male-produced aggregation-sex pheromone for the hermit beetle, Osmoderma eremicola. nih.gov This highlights the prevalence of decalactones as signaling molecules among insects.
Furthermore, a meta-analysis of semiochemicals attractive to the Western flower thrips (Frankliniella occidentalis) identified δ-decalactone as the compound with the highest attraction ratio, indicating its potential as a powerful kairomone or synomone for this species. researchgate.net
While some lactones are known to be attractants, others can act as deterrents or antifeedants against certain insect pests. The biological activity can be highly specific, depending on the insect species, the lactone's structure, and its stereochemistry.
In a study investigating the effect of various decalactones on the feeding behavior of the green peach aphid, Myzus persicae, delta-decalactone (B1670226) was tested for its deterrent activity. The research found that δ-decalactone appeared to be inactive against M. persicae. nih.gov In contrast, the γ-isomer, γ-decalactone, particularly the (S)-enantiomer, exhibited a strong and lasting deterrent effect, limiting the aphid's feeding at the phloem level. nih.gov
Table 2: Effect of Decalactone Isomers on Myzus persicae Feeding Behavior
| Compound | Observed Activity | Reference |
| delta-Decalactone | Inactive as a feeding deterrent | nih.gov |
| (-)-(S)-gamma-Decalactone | Strong and durable limiting effect on feeding | nih.gov |
This finding underscores the high degree of specificity in insect-plant chemical interactions, where subtle changes in the lactone ring size can completely alter the biological response from active to inactive.
Semio-Chemical Activity in Invertebrates
Antimicrobial Activity and Membrane Interaction
This compound has demonstrated notable antimicrobial properties, particularly against various fungal species. Its mechanism of action is largely attributed to its ability to interact with and disrupt cellular membranes.
Antifungal Properties
This compound exhibits a significant antifungal activity against a range of fungi, including yeasts and molds. Research has established its inhibitory effects against pathogenic and spoilage fungi.
Studies have reported its efficacy against Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae. The minimum inhibitory concentrations (MICs) for delta-decalactone against these fungi have been found to be in the range of <46.8 to 750.0 µg/mL. bioline.org.br Further investigations have shown its activity against various plant pathogenic fungi, including Penicillium digitatum, P. expansum, P. italicum, Botrytis cinerea, and Sclerotinia sp. researchgate.net
The antifungal potency of delta-decalactone has been compared to other lactones. For instance, γ-lactones have been observed to exhibit higher antifungal activity than δ-lactones, and the antimicrobial effects of γ-lactones tend to increase with the length of their side chain. researchgate.net
Table 1: Minimum Inhibitory Concentrations (MIC) of delta-Decanolactone against Various Fungi
| Fungus | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | <46.8 - 750.0 | bioline.org.br |
| Aspergillus niger | <46.8 - 750.0 | bioline.org.br |
| Saccharomyces cerevisiae | <46.8 - 750.0 | bioline.org.br |
| Aspergillus flavus | 350 - 6250 | researchgate.net |
| Aspergillus fumigatus | 350 - 6250 | researchgate.net |
| Penicillium roqueforti | 350 - 6250 | researchgate.net |
Interaction with Cellular Membranes
The primary mechanism underlying the antimicrobial activity of delta-decalactone involves its interaction with the cellular membranes of microorganisms. This interaction leads to a disruption of the membrane's structural integrity and function.
Studies using simulated lipid membrane models, such as lipid/polydiacetylene (PDA) vesicles, have shown that delta-decalactone potently disturbs the membrane structure. bioline.org.br The intensity of the color change in these vesicles, which indicates the degree of membrane disruption, was found to be greater for delta-decalactone than for the well-known antifungal agent Amphotericin B. bioline.org.br This suggests a strong fluidizing action on the lipid bilayer. mdpi.com
The toxicity of lactones like delta-decalactone is linked to the interaction of their alkyl side-chains with the cellular membrane, which leads to an increase in membrane fluidity and a decrease in its integrity. researchgate.net This is further supported by infrared spectroscopy measurements on model phospholipid bilayers (dimyristoylphosphatidylcholine films), which revealed that the introduction of γ-decalactone lowered the phase transition temperature of the lipid bilayer in a concentration-dependent manner. researchgate.netuliege.be This fluidizing effect can impair the function of membrane-bound proteins, such as H+-ATPase, which is vital for cellular functions. uliege.be
Table 2: Effect of γ-Decalactone on the Phase Transition Temperature of DMPC Model Membranes
| γ-Decalactone Concentration | Phase Transition Temperature (°C) | Reference |
|---|---|---|
| Control (0%) | 22.8 | uliege.be |
| Concentration 1 | Lowered | uliege.be |
| Concentration 2 (> Conc. 1) | Further Lowered | uliege.be |
Role in Plant-Microbe Interactions
While this compound is a naturally occurring compound found in some plants, current scientific literature provides limited direct evidence for its specific role as a signaling molecule in plant-microbe interactions. Plant-microbe interactions are complex relationships mediated by a variety of chemical signals, including flavonoids and strigolactones, which facilitate communication between plants and symbiotic or pathogenic microbes. frontiersin.orgmdpi.com
Research into the biological activities of decalactones in the context of plant interactions has shown some effects, though not always involving δ-decalactone directly. For instance, a study on the feeding behavior of the aphid Myzus persicae found that while γ-decalactone isomers had a deterrent effect, δ-decalactone appeared to be inactive. This suggests a specificity in the biological activity of different lactone isomers in the context of plant-insect interactions.
The production of secondary metabolites by plants is a key factor in shaping their associated microbial communities. nih.gov However, the specific function of this compound in mediating these intricate relationships, whether in attracting beneficial microbes or deterring pathogens, remains an area that requires further investigation.
Metabolic Fate in Biological Systems (non-human)
In non-human biological systems, this compound is expected to undergo metabolism through pathways similar to those for fatty acids. The primary metabolic route involves the hydrolysis of the lactone ring, followed by oxidation.
In an aqueous environment, lactones exist in a pH-dependent equilibrium with their corresponding open-chain hydroxycarboxylic acids. inchem.org For delta-decalactone, this would be 5-hydroxydecanoic acid. Following hydrolysis, it is anticipated that this hydroxy fatty acid is activated to its coenzyme A (CoA) thioester. researchgate.net
This activated intermediate, 5-hydroxydecanoyl-CoA, can then enter the β-oxidation pathway. researchgate.net Through successive cycles of β-oxidation, the fatty acid chain is shortened by two-carbon units, yielding acetyl-CoA. The acetyl-CoA produced can then enter the citric acid cycle for energy production.
Studies on related lactones in animal models support this metabolic pathway. For example, when rats and dogs were administered ¹⁴C-labeled γ-decalactone and γ-dodecalactone, the compounds were metabolized in a manner similar to lauric acid, with a significant portion of the labeled carbon being eliminated as carbon dioxide. frontiersin.org
In microorganisms, the biosynthesis of δ-decalactone has been demonstrated in yeasts such as Sporobolomyces odorus through the conversion of linoleic acid. mdpi.com This biotransformation involves the β-oxidation pathway, highlighting the role of this metabolic route in both the synthesis and degradation of this lactone in biological systems. mdpi.com
Advanced Analytical Methodologies for S Delta Decanolactone Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and quantifying (S)-(-)-delta-decanolactone. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint for its identification and structural confirmation.
Mass Spectrometry (GC-MS, LC-MS, MS-MS) for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), is a powerful tool for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the quantification of delta-decanolactone in various food products. For instance, it has been successfully used to measure the concentration of this lactone in yogurt and sweet whey powder. sigmaaldrich.comscientificlabs.com The technique combines the separation power of GC with the sensitive and specific detection of MS, allowing for the identification and quantification of the compound even in complex mixtures. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries. For delta-decanolactone (C₁₀H₁₈O₂), the molecular weight is 170.25 g/mol . nih.govsigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS-MS) offer alternative and often complementary approaches. LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. Tandem mass spectrometry (MS-MS) enhances selectivity and sensitivity by performing multiple stages of mass analysis. researchgate.net In this technique, a specific ion from the first mass analysis is selected, fragmented, and then analyzed in a second stage. This process helps to reduce matrix interference and provide more definitive structural information. Predicted LC-MS/MS spectra for delta-decanolactone are available in databases and can serve as a guide for identification, though experimental confirmation is always necessary. hmdb.ca
| Analytical Technique | Application | Matrix | Key Findings |
| GC-MS | Quantification | Yogurt, Sweet Whey Powder | Effective for measuring levels of delta-decanolactone in dairy products. sigmaaldrich.comscientificlabs.com |
| LC-MS/MS | Quantification | Wine | Provides a sensitive and specific method for determining lactone concentrations. researchgate.net |
| MS-MS | Identification | General | Predicted spectra are available, aiding in the identification of the compound. hmdb.ca |
Infrared Spectroscopy (IR) for Structural Confirmation
Infrared (IR) spectroscopy is a valuable technique for confirming the structural integrity of this compound. The principle of IR spectroscopy is based on the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, providing a unique spectrum that can be used to identify the presence of these groups.
For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. This peak is typically observed in the region of 1735-1750 cm⁻¹. Other characteristic absorptions include those for C-O stretching and C-H bending and stretching vibrations. Vapor phase IR spectra of delta-decanolactone are available and can be used as a reference for structural confirmation. nih.gov By comparing the experimental IR spectrum of a sample with a known standard, the identity and purity of the compound can be verified.
UV-Vis Spectroscopy in Mechanistic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy, while not typically used for the primary identification of this compound due to its lack of a strong chromophore, can be employed in specific mechanistic studies. technologynetworks.comuu.nl This technique measures the absorption of UV or visible light by a sample.
A notable application of UV-Vis spectroscopy in the study of delta-decanolactone has been to investigate its interactions with other molecules. For example, research has utilized UV-Vis spectroscopy to study the interaction of delta-decanolactone with ergosterol (B1671047) and cholesterol. bioline.org.br By observing changes in the UV-Vis spectrum upon mixing delta-decanolactone with these sterols, researchers can gain insights into the binding affinity and selectivity of the interaction. bioline.org.br Such studies are crucial for understanding the compound's mechanism of action in biological systems, for instance, in its role as an antifungal agent. bioline.org.brresearchgate.net
Chromatographic Separation and Analysis
Chromatographic techniques are central to the analysis of this compound, enabling its separation from other compounds and, critically, the resolution of its enantiomers.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a cornerstone for the analysis of volatile compounds like delta-decanolactone. epo.orggoogle.com In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property used for identification. The use of GC with a flame ionization detector (FID) or a mass spectrometer (MS) allows for both qualitative and quantitative analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that uses a liquid mobile phase and a solid stationary phase. chromatographyonline.com While GC is often preferred for volatile lactones, HPLC can be advantageous for certain applications, especially when dealing with complex matrices or when derivatization is employed to enhance detection. chiralpedia.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode of operation.
| Chromatographic Method | Stationary Phase Example | Application | Reference |
| Gas Chromatography (GC) | (35%-Phenyl)-methyl polysiloxane | Analysis of lactones in various samples. | google.com |
| High-Performance Liquid Chromatography (HPLC) | C18 | Separation of various organic compounds. | globalresearchonline.net |
Chiral Chromatography for Enantiomeric Resolution
The separation of the (S)-(-) and (R)-(+) enantiomers of delta-decanolactone is of paramount importance as they often exhibit different sensory properties. Chiral chromatography is the primary method used to achieve this enantiomeric resolution. chiralpedia.com
Chiral Gas Chromatography (GC) employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Modified cyclodextrins are commonly used as chiral selectors in GC columns. tum.degcms.cz These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, resulting in different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) also utilizes a chiral stationary phase to separate enantiomers. google.comresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of the mobile phase is also critical for achieving optimal separation. The development of new and more effective chiral stationary phases is an ongoing area of research, driven by the need for accurate enantiomeric analysis in the food, fragrance, and pharmaceutical industries. globalresearchonline.net
| Chiral Separation Technique | Chiral Stationary Phase (CSP) Type | Principle of Separation |
| Chiral Gas Chromatography (GC) | Modified Cyclodextrins | Differential inclusion into the chiral cavity of the cyclodextrin. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., amylose derivatives) | Formation of transient diastereomeric complexes via various intermolecular interactions. |
Sensory-Directed Analytical Approaches
Aroma Extract Dilution Analysis (AEDA) is a powerful gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a sample. It involves the stepwise dilution of a flavor extract, with each dilution being analyzed by GC-O until no odor can be detected. The highest dilution at which a compound is still detected is its flavor dilution (FD) factor, which corresponds to its odor potency. researchgate.netnih.gov
The results from AEDA provide a ranking of odorants based on their potency, guiding further quantitative analysis and sensory studies. researchgate.netresearchgate.net
Ecological Footprint and Environmental Biotransformation
Natural Occurrence and Distribution in Various Biomatrices
(S)-(-)-delta-decanolactone is ubiquitous in nature, having been identified in a diverse range of biological materials. hpa.gov.tw Its presence as a volatile flavor and aroma compound contributes to the sensory characteristics of many fruits, dairy products, and other natural sources.
The compound is notably found in fruits such as peaches, apricots, raspberries, strawberries, and mangos. firmenich.comnih.govflavscents.com For instance, the concentration of delta-decalactone (B1670226) in raspberries can range from 0.005 to 1.4 mg/kg. hpa.gov.tw It is also a key component of coconut, with reported levels varying significantly from 0.1 to 97 mg/kg. hpa.gov.tw
In the realm of dairy products, delta-decanolactone is a natural constituent of butter and cheese. firmenich.com Its concentration in butter has been measured to be between 0.85 and 7.95 ppm. hpa.gov.tw Furthermore, glucuronide and sulphate conjugates of δ-decalactone have been identified in cow's milk, butter fat, and kidney fat. hpa.gov.tw
Beyond the plant and animal kingdoms, this compound plays a role in the chemical communication of insects. It has been identified in the mandibular glands of the ant Neoponera apicalis. hpa.gov.tw The compound is also produced by various microorganisms. For example, it has been reported in cultures of the fungus Fusarium poae and the yeast Saccharomyces cerevisiae. nih.gov The yeast Sporobolomyces odorus is also known to biosynthesize (R)-γ-decalactone, a related compound. mdpi.com Additionally, it can be derived from Massoia bark (Cryptocarya massoia). flavscents.com
The following table summarizes the natural occurrence of this compound in various biomatrices:
| Biomatrix Category | Specific Source | Reported Concentration |
| Fruits | Raspberry | 0.005 - 1.4 mg/kg hpa.gov.tw |
| Coconut | 0.1 - 97 mg/kg hpa.gov.tw | |
| Other fruits (e.g., peach, apricot, mango, strawberry) | Up to 0.15 mg/kg hpa.gov.twfirmenich.comnih.govflavscents.com | |
| Dairy Products | Butter | 0.85 - 7.95 ppm hpa.gov.tw |
| Cheese | Present firmenich.com | |
| Cow's milk and fat | Glucuronide and sulphate conjugates present hpa.gov.tw | |
| Beverages | White Wine | 0.06 mg/kg hpa.gov.tw |
| Rum | 0.02 mg/kg hpa.gov.tw | |
| Insects | Ant (Neoponera apicalis) | Present in mandibular glands hpa.gov.tw |
| Microorganisms | Fusarium poae | Present nih.gov |
| Saccharomyces cerevisiae | Present nih.gov | |
| Cladosporium suaveolens | Produces (S)-delta-decanolide from coriolic acid researchgate.net | |
| Yarrowia lipolytica | Produces δ-decalactone from 13-hydroxy-9(Z)-octadecenoic acid researchgate.net | |
| Plants | Massoia bark (Cryptocarya massoia) | Natural source flavscents.com |
Environmental Fate and Biodegradation Studies
The environmental fate of this compound is largely influenced by its biodegradability. As a naturally derived compound, it is generally considered to be biodegradable, which is a significant advantage in the context of environmental impact. marketresearchintellect.com
Current assessments suggest that this compound is not expected to be persistent in the environment. ewg.org This lack of persistence is attributed to its susceptibility to biodegradation. The compound is also not suspected to be bioaccumulative. ewg.org While specific data on bioaccumulation is limited, the available information does not indicate a significant potential for accumulation in organisms. synerzine.comdemonchyaromatics.com The log Pow (octanol-water partition coefficient) for a related compound, 2H-Pyran-2-one, tetrahydro-6-pentyl-, is 2.27, which suggests a low to moderate potential for bioaccumulation. fishersci.comthermofisher.com
The primary pathway for the environmental degradation of this compound is through microbial action. marketresearchintellect.com Several microorganisms are capable of metabolizing this lactone. The degradation process often involves the hydrolysis of the lactone ring to form the corresponding hydroxy acid, which can then be further metabolized.
One of the most studied pathways for the biosynthesis and, by extension, the degradation of lactones is the β-oxidation of hydroxy fatty acids. mdpi.com In this process, a hydroxy fatty acid is shortened, leading to the formation of a lactone through spontaneous cyclization. mdpi.com For instance, the yeast Yarrowia lipolytica can produce δ-decalactone from 13-hydroxy-9(Z)-octadecenoic acid. researchgate.net This suggests that similar enzymatic pathways could be involved in its degradation in the environment.
Studies on related lactones have shown that their degradation can be influenced by the presence of other compounds. For example, the degradation of γ-decalactone by certain yeasts was reportedly inhibited by the presence of γ-octalactone, suggesting competitive inhibition of a lactonase enzyme. mdpi.com While the specific enzymes responsible for the degradation of this compound in various environmental matrices have not been fully elucidated, the existing evidence points towards hydrolysis and subsequent metabolism via common fatty acid pathways as the principal routes of its environmental breakdown. inchem.org
Future Research Perspectives and Emerging Applications
Advancements in Biotechnological Production Yield and Sustainability
The demand for natural and sustainably produced compounds has spurred research into enhancing the biotechnological production of (S)-(-)-delta-decanolactone. dntb.gov.ua Current methods often rely on the biotransformation of precursors like ricinoleic acid using microorganisms, particularly yeasts such as Yarrowia lipolytica. researchgate.netuminho.pt However, these processes face limitations that researchers are actively working to overcome.
Future research is directed towards optimizing fermentation conditions to boost yields. This includes fine-tuning parameters such as oxygen transfer rates, cell density, and substrate concentrations. uminho.pt For instance, studies have shown that controlling the aeration and agitation rates directly influences the production of γ-decalactone, a related compound, suggesting similar principles could be applied to δ-decanolactone production. uminho.pt Furthermore, moving from batch to fed-batch or continuous fermentation strategies is being explored to improve productivity and reduce substrate inhibition. uminho.pt
Sustainability is another key focus. The use of waste streams and renewable feedstocks, such as vegetable oil press cakes, is a promising avenue for reducing the environmental footprint and cost of production. nih.gov The development of robust microbial strains through metabolic engineering and mutation is also crucial for increasing the efficiency and yield of this compound from these alternative and more sustainable sources. dntb.gov.ua
Exploration of Novel Precursors and Biocatalysts
Expanding the repertoire of precursors and biocatalysts is essential for diversifying the production routes of this compound and improving its economic viability. While hydroxy fatty acids are common precursors, research is underway to utilize non-hydroxy fatty acids through the discovery and engineering of novel enzymatic pathways. mdpi.com
The identification and characterization of new microorganisms with the ability to produce δ-lactones is a significant area of research. idosi.org This includes screening diverse environments for bacteria, yeasts, and fungi that possess unique metabolic capabilities. For example, some bacterial strains have been identified that can effectively produce δ-lactones from grapeseed oil. nih.gov
Furthermore, the field of biocatalysis is rapidly advancing. The use of isolated enzymes, such as lipases and alcohol dehydrogenases, offers a more controlled and potentially more efficient route to this compound synthesis. nih.govresearchgate.net Researchers are employing techniques like directed evolution to engineer enzymes with improved activity, stability, and stereoselectivity for specific lactone production. researchgate.net The development of whole-cell biocatalysts that co-express multiple enzymes for a complete biosynthetic pathway is another promising strategy.
Deeper Elucidation of Stereospecific Biological Activities
The chirality of delta-decanolactone is a critical determinant of its biological activity, with the (S)- and (R)-enantiomers often exhibiting distinct effects. nih.gov Future research will focus on a more profound understanding of these stereospecific interactions at the molecular level.
For instance, in the context of insect chemical ecology, studies have shown that different enantiomers of lactones can elicit different behavioral responses in insects. researchgate.net Investigating the specific olfactory receptors and neural pathways that mediate these responses could lead to the development of highly selective and effective pest management strategies. Research has demonstrated that the enantiomers of δ-decalactone show different agonist potencies on mosquito olfactory receptors. researchgate.net
Beyond its role in insect communication, there is growing interest in the pharmacological potential of this compound. Preliminary studies suggest that lactones possess a range of biological activities, including antimicrobial and cytostatic effects. nih.gov A deeper investigation into the stereospecific mechanisms of action of this compound could uncover novel therapeutic applications.
Development of this compound in Advanced Materials Research
The unique chemical structure of this compound makes it a valuable building block for the creation of advanced, functional materials. rsc.org Its potential as a monomer in the synthesis of biodegradable polymers is a particularly active area of research.
Role as a Monomer in Biodegradable Polymer Synthesis
This compound can be polymerized through ring-opening polymerization to form poly(δ-decalactone), a biodegradable polyester (B1180765) with promising properties for biomedical and other applications. rsc.orgdigitellinc.com This polymer is hydrophobic and can be synthesized under mild conditions using either enzymatic or organic catalysts. rsc.orgresearchgate.net
Researchers are exploring the synthesis of various copolymers of δ-decanolactone to tailor the material's properties. For example, amphiphilic block copolymers of δ-decanolactone with polyethylene (B3416737) glycol (PEG) can self-assemble into micelles, which have shown potential as drug delivery vehicles. rsc.orgresearchgate.net These micelles can encapsulate hydrophobic drugs and provide sustained release. rsc.org Studies have indicated that these copolymers are biodegradable and exhibit low toxicity, making them attractive for biomedical uses. rsc.orgsuschem-nottingham-cdt.ac.uk Furthermore, poly(δ-decanolactone) is being investigated for the synthesis of biobased and biocompatible polyurethane elastomers for biomedical applications due to its low glass transition temperature. digitellinc.com
| Polymer Type | Monomers | Potential Application | Reference |
| Homopolymer | δ-decalactone | Biodegradable plastics | digitellinc.com |
| Block Copolymer | δ-decalactone, Poly(ethylene glycol) (PEG) | Drug delivery | rsc.orgresearchgate.net |
| Terpolymer | δ-decalactone, Poly(pentadecalactone), PEG | Drug delivery | rsc.org |
| Copolymer | δ-decalactone, Lactide | Improved mechanical properties | researchgate.net |
| Polyurethane Elastomer | Poly(δ-decanolactone), Lysine diisocyanate | Biomedical applications | digitellinc.com |
Integration of Computational and Experimental Approaches in Design and Discovery
The synergy between computational modeling and experimental validation is accelerating the pace of research and development related to this compound. Computational tools are being increasingly used to predict and understand various aspects of its biology and chemistry.
In the realm of biocatalyst development, molecular docking and modeling are employed to understand enzyme-substrate interactions and to guide the rational design of enzymes with enhanced properties for lactone synthesis. researchgate.netgoogle.com These computational predictions can then be tested and refined through laboratory experiments.
For elucidating biological activities, computational methods can help identify potential molecular targets and predict the binding affinity of this compound to these targets. researchgate.net This in silico screening can prioritize compounds and biological pathways for further experimental investigation, saving time and resources. The integration of these approaches is crucial for a more targeted and efficient discovery process.
Multi-omics Approaches for Biosynthetic Pathway Discovery
The advent of "multi-omics" technologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the discovery and elucidation of biosynthetic pathways. nih.govwur.nl This holistic approach is being applied to unravel the complex network of genes, enzymes, and metabolites involved in the production of this compound in various organisms.
By combining these datasets, researchers can identify novel genes and enzymes involved in lactone biosynthesis. nih.govnih.gov For example, transcriptomic analysis of organisms under different conditions can reveal genes that are co-expressed with known pathway genes, suggesting their involvement in the same process. nih.govresearchgate.net Metabolomic profiling can then confirm the presence of expected intermediates and the final lactone product.
This integrative strategy is not only crucial for discovering new biosynthetic routes but also for understanding the regulatory networks that control lactone production. wur.nl This knowledge is invaluable for metabolic engineering efforts aimed at enhancing the production of this compound in microbial hosts. The application of multi-omics is expected to significantly accelerate the identification of novel biosynthetic gene clusters and the development of highly efficient microbial cell factories for sustainable lactone production. science.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
